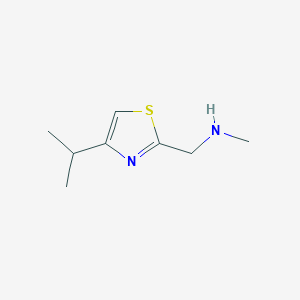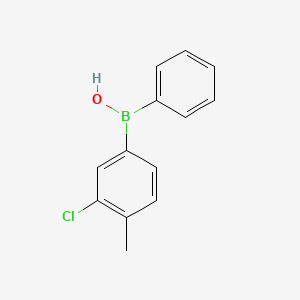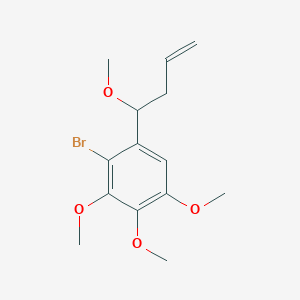
Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- is an organic compound that belongs to the class of brominated methoxybenzenes. This compound is characterized by the presence of a benzene ring substituted with bromine and multiple methoxy groups, along with a methoxy-butenyl side chain. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- can be achieved through several methodsThe bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the double bond in the butenyl side chain.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- involves its interaction with molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, and its methoxy groups can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3,4,5-trimethoxybenzene: Similar structure but lacks the methoxy-butenyl side chain.
2-Bromo-4,5-dimethoxybenzene: Similar brominated methoxybenzene but with fewer methoxy groups.
3,4,5-Trimethoxybenzaldehyde: Contains methoxy groups but with an aldehyde functional group instead of bromine and butenyl side chain.
Uniqueness
Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- is unique due to the presence of both bromine and a methoxy-butenyl side chain, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
917470-28-1 |
|---|---|
Formule moléculaire |
C14H19BrO4 |
Poids moléculaire |
331.20 g/mol |
Nom IUPAC |
4-bromo-1,2,3-trimethoxy-5-(1-methoxybut-3-enyl)benzene |
InChI |
InChI=1S/C14H19BrO4/c1-6-7-10(16-2)9-8-11(17-3)13(18-4)14(19-5)12(9)15/h6,8,10H,1,7H2,2-5H3 |
Clé InChI |
HXUJAYKRIQESRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C(CC=C)OC)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



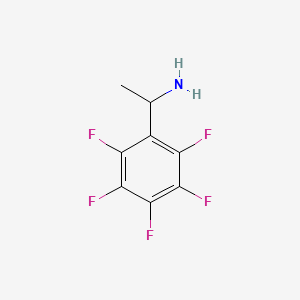
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
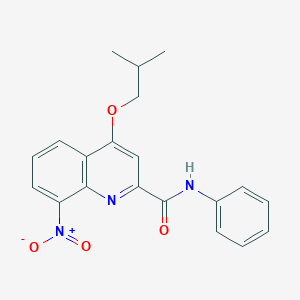

![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)
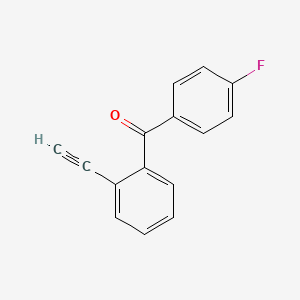
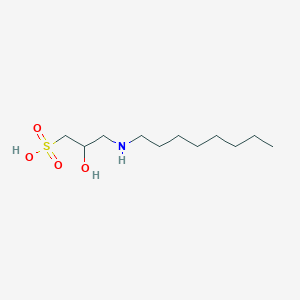


![1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one](/img/structure/B12610157.png)
